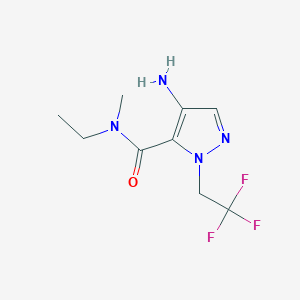![molecular formula C14H14N6 B2963816 Dimethyl[4-(phenylamino)pteridin-2-yl]amine CAS No. 946291-12-9](/img/structure/B2963816.png)
Dimethyl[4-(phenylamino)pteridin-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[4-(phenylamino)pteridin-2-yl]amine, also known as DPA or 2,4-diamino-6-(phenylamino)pyrimidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a pteridine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Mass Spectral Analysis and Enzyme Inhibition Research on substituted pteridines, including compounds similar to Dimethyl[4-(phenylamino)pteridin-2-yl]amine, has shown their importance in understanding enzyme inhibition mechanisms. The reduced forms of these compounds exhibit cofactor and inhibitory properties with enzymes such as phenylalanine hydroxylase. Mass spectrometry has provided insights into their structural analysis, confirming the significance of these compounds in biochemical pathways (Williams & Ayling, 1973).
Synthetic Pathways and Chemical Reactivity Innovative synthetic pathways have been developed for pteridine derivatives, demonstrating their versatility in chemical reactions. One study elaborated on the ene reactions of (alkenylamino)-nitroso-pyrimidines, leading to the synthesis of ciliapterin and dictyopterin, highlighting the complex reactivity and potential applications of these compounds in medicinal chemistry (Zhang & Vasella, 2008).
Photophysical Properties The fluorescence enhancement of stilbene derivatives through N-phenyl substitutions has been studied, illustrating the "amino conjugation effect." Such effects are crucial for understanding the photophysical properties of pteridine derivatives and their potential applications in developing fluorescent materials and optical sensors (Yang, Chiou, & Liau, 2002).
Atmospheric Chemistry and Nucleation Processes Research has indicated that amines, including those structurally related to Dimethyl[4-(phenylamino)pteridin-2-yl]amine, significantly influence sulfuric acid-water nucleation in the atmosphere. This finding underscores the importance of these compounds in understanding atmospheric chemistry and climate change processes (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).
Corrosion Inhibition Thiazoles, structurally related to the compound , have shown promise as corrosion inhibitors for metals like copper. This application is significant for industrial processes, offering insights into the development of new materials with enhanced corrosion resistance (Farahati et al., 2019).
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-20(2)14-18-12-11(15-8-9-16-12)13(19-14)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWIQLRIYQASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)

![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)
![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)

